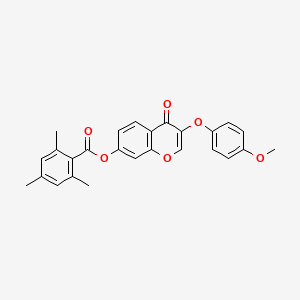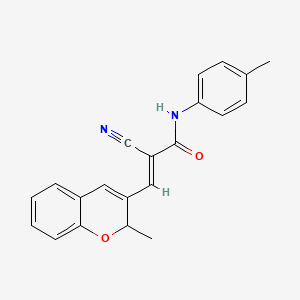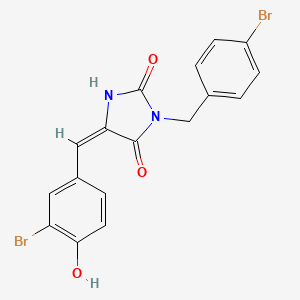![molecular formula C22H22N2O4 B11628651 3-Ethyl 6-methyl 4-[(2,3-dimethylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11628651.png)
3-Ethyl 6-methyl 4-[(2,3-dimethylphenyl)amino]quinoline-3,6-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-乙基-6-甲基-4-[(2,3-二甲基苯基)氨基]喹啉-3,6-二羧酸酯是一种复杂的有机化合物 ,属于喹啉类。喹啉衍生物以其多样的生物活性而闻名,广泛应用于药物化学领域。
准备方法
合成路线和反应条件
3-乙基-6-甲基-4-[(2,3-二甲基苯基)氨基]喹啉-3,6-二羧酸酯的合成通常涉及多个步骤。 一种常见的方法从喹啉核的制备开始,可以通过苯胺衍生物与乙氧基亚甲基丙二酸二乙酯的环化来实现
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模合成进行了优化。这包括使用连续流动反应器、高通量筛选反应条件以及使用催化剂来提高产量和减少反应时间。
化学反应分析
反应类型
3-乙基-6-甲基-4-[(2,3-二甲基苯基)氨基]喹啉-3,6-二羧酸酯可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于将某些官能团转化为其相应的还原形式。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂,以及用于取代反应的各种亲核试剂和亲电试剂。反应条件通常涉及受控温度、二氯甲烷或乙醇等溶剂,以及催化剂以促进反应。
主要形成的产物
这些反应形成的主要产物取决于所用试剂和条件的具体情况。例如,氧化可能产生含有额外含氧官能团的喹啉衍生物,而取代反应可以引入各种烷基或芳基。
科学研究应用
3-乙基-6-甲基-4-[(2,3-二甲基苯基)氨基]喹啉-3,6-二羧酸酯具有多种科学研究应用:
化学: 它被用作合成更复杂分子的砌块,以及配位化学中的配体。
生物学: 该化合物的生物活性使其成为研究酶相互作用和细胞过程的候选物。
医药: 喹啉衍生物以其抗菌、抗病毒和抗癌特性而闻名,使该化合物在药物发现和开发中备受关注。
工业: 由于其稳定的结构和反应性,它可用于染料、颜料和其他材料的开发。
作用机制
3-乙基-6-甲基-4-[(2,3-二甲基苯基)氨基]喹啉-3,6-二羧酸酯的作用机制涉及它与特定分子靶标的相互作用。这些靶标可能是酶、受体或核酸,具体取决于化合物的应用。所涉及的途径通常包括与活性位点的结合、酶活性的抑制或受体功能的调节,从而导致所需的生物或化学效应。
相似化合物的比较
类似化合物
类似的化合物包括其他喹啉衍生物,例如:
奎宁: 以其抗疟疾特性而闻名。
氯喹: 用于治疗疟疾和自身免疫性疾病。
金鸡纳碱: 另一种抗疟疾药物。
独特性
3-乙基-6-甲基-4-[(2,3-二甲基苯基)氨基]喹啉-3,6-二羧酸酯的独特之处在于其特定的取代模式,赋予其独特的化学和生物学特性。这使其成为在各个领域进行靶向研究和应用的宝贵化合物。
属性
分子式 |
C22H22N2O4 |
|---|---|
分子量 |
378.4 g/mol |
IUPAC 名称 |
3-O-ethyl 6-O-methyl 4-(2,3-dimethylanilino)quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C22H22N2O4/c1-5-28-22(26)17-12-23-19-10-9-15(21(25)27-4)11-16(19)20(17)24-18-8-6-7-13(2)14(18)3/h6-12H,5H2,1-4H3,(H,23,24) |
InChI 键 |
WFWXNVURROVILW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC(=C3C)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(5Z)-4-oxo-5-(thien-2-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide](/img/structure/B11628570.png)

![3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628595.png)


![ethyl 2-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11628605.png)
![3-hydroxy-4-(4-methylbenzoyl)-5-(5-methylfuran-2-yl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11628615.png)
![methyl 2-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-4,5-dioxo-2-(3-phenoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11628622.png)
![(2Z)-3-ethyl-N-[4-(hexyloxy)phenyl]-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11628639.png)
![4-[(5Z)-5-{[2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11628647.png)

![(2Z)-2-[(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11628659.png)
![N-[(Z)-[(3,4-Dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide](/img/structure/B11628661.png)
![(5Z)-3-butyl-5-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11628663.png)
